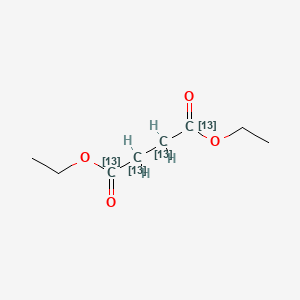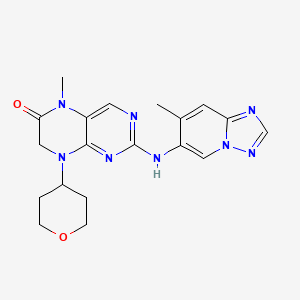
DNA-PK-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA-PK-IN-8 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of intermediates such as (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. These intermediates are then coupled using nucleophilic aromatic substitution reactions, avoiding the use of expensive palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, efficient purification methods, and compliance with green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
DNA-PK-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
DNA-PK-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Helps in understanding the cellular processes involving DNA-PK and its role in maintaining genomic stability.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the effects of radiotherapy and chemotherapy.
Industry: Used in the development of new therapeutic agents targeting DNA repair pathways
Mécanisme D'action
DNA-PK-IN-8 exerts its effects by selectively inhibiting the catalytic subunit of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby blocking the repair of DNA double-strand breaks. The molecular targets include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential for the activation and function of DNA-PK .
Comparaison Avec Des Composés Similaires
Similar Compounds
AZD7648: Another selective DNA-PK inhibitor with similar applications in cancer therapy.
M3814: A DNA-PK inhibitor used in clinical trials for various cancers.
NU7441: Known for its potent inhibition of DNA-PK and its use in combination with other cancer therapies.
Uniqueness
DNA-PK-IN-8 is unique due to its high selectivity and potency in inhibiting DNA-PK. It has shown promising results in preclinical studies, particularly in enhancing the efficacy of existing cancer treatments by preventing DNA repair in cancer cells .
Propriétés
Formule moléculaire |
C19H22N8O2 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-8-(oxan-4-yl)-7H-pteridin-6-one |
InChI |
InChI=1S/C19H22N8O2/c1-12-7-16-21-11-22-27(16)9-14(12)23-19-20-8-15-18(24-19)26(10-17(28)25(15)2)13-3-5-29-6-4-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,23,24) |
Clé InChI |
MZQKKBHRPQCGSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(CC(=O)N4C)C5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


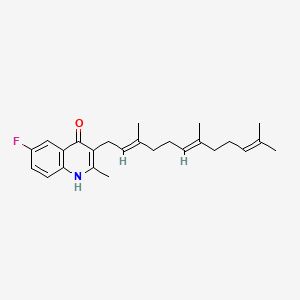
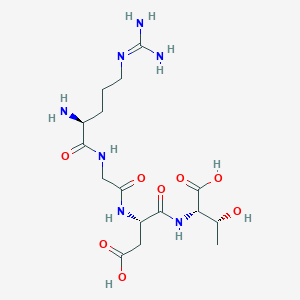
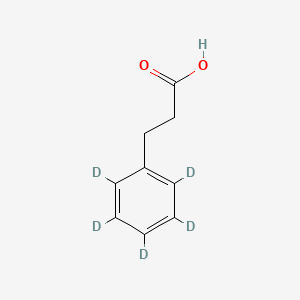
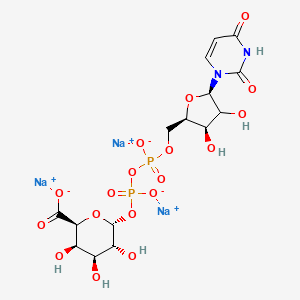

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



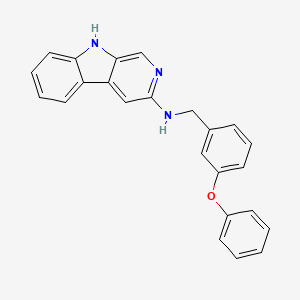

![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
